1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol
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Overview
Description
1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol is an organic compound that features a piperidine ring substituted with a bromomethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-one.
Reduction: 1-[(4-Methoxyphenyl)methyl]piperidin-3-ol.
Substitution: 1-[(3-Amino-4-methoxyphenyl)methyl]piperidin-3-ol.
Scientific Research Applications
1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The bromomethoxyphenyl group may interact with receptors or enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
1-[(3-Bromo-4-methoxyphenyl)methyl]piperidine: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol: The hydroxyl group is positioned differently, potentially altering its chemical behavior and biological activity.
Uniqueness: 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol is unique due to the specific positioning of the hydroxyl group on the piperidine ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-17-13-5-4-10(7-12(13)14)8-15-6-2-3-11(16)9-15/h4-5,7,11,16H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBCFYJQHWRARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385538 |
Source
|
Record name | 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5263-09-2 |
Source
|
Record name | 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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